molecular formula C18H20ClNO2 B5615350 N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B5615350
M. Wt: 317.8 g/mol
InChI Key: AEHHTHUVKCFZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted dimethylphenyl group and an ethylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylaniline and 4-ethylphenol.

    Formation of Intermediate: The 2-chloro-4,6-dimethylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate, N-(2-chloro-4,6-dimethylphenyl)-2-chloroacetamide.

    Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 4-ethylphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.

    Temperature Control: Maintaining specific temperature ranges to ensure optimal reaction rates and yields.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or ethers.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide can be compared with similar compounds, such as:

    N-(2-chloro-4,6-dimethylphenyl)-2-(4-methylphenoxy)acetamide: Differing by the presence of a methyl group instead of an ethyl group.

    N-(2-chloro-4,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide: Differing by the presence of an isopropyl group instead of an ethyl group.

Uniqueness:

  • The presence of the ethyl group in this compound may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-4-14-5-7-15(8-6-14)22-11-17(21)20-18-13(3)9-12(2)10-16(18)19/h5-10H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHHTHUVKCFZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.